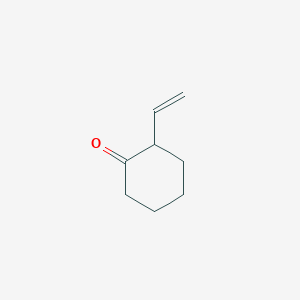

2-Ethenylcyclohexan-1-one

Description

2-Ethenylcyclohexan-1-one is a cyclic ketone featuring a cyclohexane backbone substituted with an ethenyl (vinyl) group at the 2-position and a ketone functional group at the 1-position. This compound is structurally distinct due to its conjugated system between the ethenyl group and the carbonyl moiety, which may influence its reactivity, stability, and applications in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

1122-24-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(2Z)-2-ethylidenecyclohexan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |

InChI Key |

YPRIHWWNQRSAQL-UQCOIBPSSA-N |

SMILES |

C=CC1CCCCC1=O |

Isomeric SMILES |

C/C=C\1/CCCCC1=O |

Canonical SMILES |

CC=C1CCCCC1=O |

Other CAS No. |

1122-25-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexan-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexanone derivatives. For instance, the use of palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds can efficiently produce this compound . Another method involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide, followed by UV irradiation in the presence of iron pentacarbonyl to convert alkenyl cyclopropanes to cyclohexenones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The oxidation of cyclohexane by air oxygen or oxygen-containing gas is a primary method, resulting in a mixture of cyclohexanone and cyclohexanol, which can be further transformed into the desired ketone by dehydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, forming substituted cyclohexanones.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and oxygen.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents (hydrochloric acid, hydrobromic acid).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated cyclohexanones.

Scientific Research Applications

2-Ethenylcyclohexan-1-one has diverse applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through various reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and ethenyl groups.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohexan-1-one involves its interaction with molecular targets through its ketone and ethenyl groups. The ketone group can undergo nucleophilic addition reactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details two unrelated compounds: Undecylcyclohexane (CAS 54105-66-7) and 2-Ethyl-1-hexanol (CAS 104-76-7). Below is a comparative analysis based on structural and functional differences, using the available

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups and Reactivity: this compound’s ketone and ethenyl groups make it more reactive than Undecylcyclohexane, which lacks functional groups. Compared to 2-Ethyl-1-hexanol, the ketone moiety in this compound would exhibit distinct reactivity (e.g., nucleophilic additions vs. alcohol dehydration/oxidation).

Applications: Undecylcyclohexane’s inertness suits it for lubricants or solvents , whereas 2-Ethyl-1-hexanol is a precursor for plasticizers like dioctyl phthalate . The hypothetical this compound might find use in polymer crosslinking or specialty chemicals.

Safety and Handling: Undecylcyclohexane requires standard hydrocarbon safety protocols (e.g., skin/eye washing) . 2-Ethyl-1-hexanol necessitates stricter handling due to its respiratory irritation risks . Data for this compound is unavailable.

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources mention this compound. Comparisons are extrapolated from structurally dissimilar compounds.

- Critical Need : Primary literature or safety data sheets (SDS) for this compound are essential for accurate comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.